cis-Shegansu B
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Overview
Description
cis-Shegansu B is a natural stilbene dimer isolated from the lianas of Gnetum cleistostachyum, a plant species found in the southern region of Yunnan province, China . This compound belongs to the oligostilbenes family, which are known for their diverse biological activities, including antifungal, protein kinase C inhibitory, anti-HIV, and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-Shegansu B can be synthesized through an oxidative coupling reaction of (E)-isorhapontigenin using ferric chloride as an oxidant . The reaction is typically carried out in acetone at room temperature for 36 hours, resulting in the formation of several oligostilbenes, including this compound .
Industrial Production Methods
Industrial production of this compound primarily involves extraction from natural sources, such as the lianas of Gnetum cleistostachyum . The compound can be purified using aqueous or organic solvent extraction and separation techniques .
Chemical Reactions Analysis
Types of Reactions
cis-Shegansu B undergoes various chemical reactions, including oxidative coupling, which is used in its synthesis . Other potential reactions include reduction, substitution, and other transformations typical for stilbene derivatives.
Common Reagents and Conditions
Oxidative Coupling: Ferric chloride in acetone at room temperature.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine.
Major Products Formed
The major products formed from the oxidative coupling reaction of (E)-isorhapontigenin include this compound, bisisorhapontigenin A, and other oligostilbenes .
Scientific Research Applications
cis-Shegansu B has shown promise in various scientific research applications:
Chemistry: Used as a model compound for studying oxidative coupling reactions and the synthesis of oligostilbenes.
Biology: Exhibits antifungal and protein kinase C inhibitory activities.
Medicine: Potential anti-HIV and cytotoxic activities, making it a candidate for cancer research.
Industry: Could be used in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
Comparison with Similar Compounds
cis-Shegansu B is unique among stilbene dimers due to its specific structure and biological activities. Similar compounds include:
Bisisorhapontigenin A: Another stilbene dimer with anti-inflammatory activity.
Gnetuhainin P: Exhibits antioxidant activity.
Gnetulin: Another oligostilbene with distinct biological properties.
Properties
Molecular Formula |
C30H26O8 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5-[(Z)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H26O8/c1-36-26-13-18(5-6-25(26)35)29-28(19-11-22(33)15-23(34)12-19)24-9-17(10-27(37-2)30(24)38-29)4-3-16-7-20(31)14-21(32)8-16/h3-15,28-29,31-35H,1-2H3/b4-3-/t28-,29+/m1/s1 |
InChI Key |
JZRNLEJUOUYRLZ-VSGOHBRASA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)/C=C\C5=CC(=CC(=C5)O)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)C=CC5=CC(=CC(=C5)O)O |
Origin of Product |
United States |
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